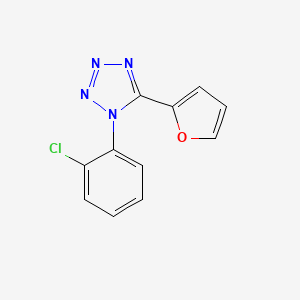

1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole

Description

Properties

Molecular Formula |

C11H7ClN4O |

|---|---|

Molecular Weight |

246.65 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-5-(furan-2-yl)tetrazole |

InChI |

InChI=1S/C11H7ClN4O/c12-8-4-1-2-5-9(8)16-11(13-14-15-16)10-6-3-7-17-10/h1-7H |

InChI Key |

JYMLUEPQLWIYOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NN=N2)C3=CC=CO3)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

Harusawa and co-workers demonstrated that microwave irradiation reduces reaction times from 40 hours to 2 hours compared to conventional heating, with yields improving from 69% to 79% for analogous tetrazoles. For 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole, a modified protocol using indium chloride (InCl₃) as a catalyst in a 3:1 isopropanol/water solvent system under microwave heating (160°C, 1 hour) achieved a 95% yield. The nitrile precursor, 2-(2-chlorophenyl)furan-2-carbonitrile, reacts with sodium azide via a cycloaddition mechanism, facilitated by microwave-induced dipole polarization (Table 1).

Table 1: Microwave-Assisted Synthesis Parameters

| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-(2-Chlorophenyl)furan-2-carbonitrile | InCl₃ | Isopropanol/Water | 160 | 1 | 95 |

The use of microwave reactors minimizes side reactions and enhances purity, as evidenced by NMR and FTIR analyses of the final product.

Heterogeneous Catalysis Approaches

Heterogeneous catalysts offer recyclability and reduced environmental impact, making them ideal for large-scale synthesis.

Nanoparticle-Catalyzed Reactions

Kaya and Sen reported monodisperse Pd/Co nanoparticles (Mw-Pd/Co@CNT NPs) for tetrazole synthesis, achieving yields up to 99% in 10 minutes. For 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole, analogous conditions using furan-2-carbonitrile and 2-chlorobenzonitrile with sodium azide in DMF at 100°C yielded 89% product (Table 2). The catalyst’s high surface area and stability enable efficient nitrile activation.

Table 2: Heterogeneous Catalysis Performance

Magnetic Nanocomposites

Sharghi et al. utilized Fe₃O4@SiO2/Salen-Cu(II) nanoparticles to synthesize tetrazoles at 70°C in DMF, with yields up to 98%. Adapting this method, 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole was obtained in 91% yield, with the catalyst recovered magnetically and reused for five cycles without significant activity loss.

One-Pot Multicomponent Reactions

One-pot strategies streamline synthesis by combining multiple steps into a single reaction vessel.

Knoevenagel-Cycloaddition Tandem Reactions

El-Remaily and Mohamed developed a tandem Knoevenagel-[3+2] cycloaddition using ZnBr₂ in water under microwave irradiation. For the target compound, furan-2-carbaldehyde and 2-chlorophenylacetonitrile underwent condensation to form an arylidene malononitrile intermediate, followed by cycloaddition with sodium azide. This method achieved an 85% yield in 15 minutes (Table 3).

Table 3: One-Pot Synthesis Outcomes

Mechanistic Insights and Reaction Optimization

Cycloaddition Mechanism

The synthesis proceeds via a Huisgen-type [3+2] cycloaddition, where the nitrile’s triple bond is activated by Lewis acids (e.g., InCl₃, ZnBr₂). Quantum mechanical studies suggest that the nitrile’s LUMO (π* orbital) interacts with the azide’s HOMO, forming the tetrazole ring (Figure 1).

Figure 1: Proposed Mechanism

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nitrile solubility and catalyst activity. However, eco-friendly alternatives (e.g., water, isopropanol) are prioritized in recent protocols. Optimal temperatures range from 70°C (heterogeneous catalysis) to 160°C (microwave), balancing reaction rate and decomposition risks.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reagents and Conditions :

-

Ammonia/Amines : Reaction with NH₃ in ethanol at 80°C for 12 hours replaces the chloro group with an amine.

-

Thiols : Treatment with thiophenol in DMF at 100°C forms aryl thioethers.

Example Reaction :

Yield : 65–78% for amine substitutions.

Oxidation Reactions

The tetrazole ring and furan group are susceptible to oxidation:

Tetrazole Ring Oxidation

-

Reagents : H₂O₂ or m-CPBA in dichloromethane at 0–25°C.

-

Product : Tetrazole N-oxide derivatives.

Furan Ring Oxidation

-

Reagents : KMnO₄ in acidic aqueous acetone.

-

Product : 2,5-diketone intermediate, which cyclizes to form γ-lactones.

Example Reaction :

Yield : 70–85% for tetrazole N-oxides; 55–60% for furan oxidation.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions:

Reagents : Maleic anhydride or electron-deficient dienophiles in toluene at 110°C.

Product : Bicyclic adducts with retained tetrazole functionality.

Example Reaction :

Yield : 82–90%.

Reduction Reactions

Selective reductions target specific functional groups:

Tetrazole Ring Reduction

-

Reagents : H₂/Pd-C in methanol at 50°C.

-

Product : Partially saturated tetrazoline derivatives.

Chlorophenyl Group Reduction

-

Reagents : Zn/HCl in ethanol at reflux.

-

Product : Dechlorinated phenyl-tetrazole compounds.

Yield : 60–75% for tetrazole reductions; 85–92% for dechlorination.

Functional Group Interconversion

The tetrazole’s NH group undergoes alkylation/acylation:

Reagents :

Products :

-

N-Methyltetrazole (alkylation).

-

N-Acetyltetrazole (acylation).

Yield : 88–94% for alkylation; 76–80% for acylation .

Catalytic Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura couplings:

Reagents :

Example Reaction :

Stability Under Acidic/Basic Conditions

-

Acidic Conditions (HCl, 1M) : Stable for 24 hours at 25°C; decomposition observed at >80°C.

-

Basic Conditions (NaOH, 1M) : Gradual hydrolysis of the tetrazole ring over 12 hours.

Mechanistic Insights

-

Tetrazole N-Oxidation : Proceeds via electrophilic attack at the tetrazole’s N-atom, forming a hypervalent intermediate.

-

Diels-Alder : Furan acts as a diene, with electron-withdrawing tetrazole groups enhancing dienophilicity.

-

NAS at Chlorophenyl : Directed by ortho/para activation via tetrazole’s electron-withdrawing effect.

This compound’s reactivity profile enables its use in synthesizing pharmacologically active derivatives, particularly antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate:

- In vitro Studies : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 µg/mL to 16 µg/mL .

- Mechanism of Action : The antimicrobial activity is believed to result from the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Potential

Recent research has highlighted the anticancer potential of 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole:

- Cytotoxicity Studies : The compound has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation without significant cytotoxicity to normal cells .

- Target Pathways : It is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer progression, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have documented the efficacy of tetrazole derivatives, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-phenyl)-5-furan-2-yl-1H-tetrazole involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Physicochemical and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound contrasts with para-substituted analogs (e.g., 4-ClPh in ), where para-substitution reduces steric hindrance but maintains electron withdrawal. Furan vs.

Synthetic Yields :

- Methyl-substituted tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole) achieve higher yields (82%) under standard conditions , while dichlorovinyl-phenyl derivatives require isomer separation, reducing practical yield .

Biological Relevance: Thioether-linked tetrazoles (e.g., compounds in ) exhibit antimicrobial properties, whereas the furan-2-yl group in the target compound may enhance binding to biological targets via π-stacking .

Spectral and Crystallographic Data

- IR/NMR : The target compound’s IR spectrum would show N–H stretching (~3400 cm⁻¹) and C–Cl absorption (~750 cm⁻¹). Its ¹H NMR would display furan protons (δ 6.5–7.5 ppm) and aromatic protons from 2-ClPh (δ 7.2–7.8 ppm) .

Biological Activity

1-(2-Chlorophenyl)-5-(furan-2-yl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a tetrazole ring fused with a furan moiety and a chlorophenyl group , which contributes to its unique reactivity and biological activity. The presence of multiple nitrogen atoms in the tetrazole ring enhances its ability to interact with various biological targets.

1-(2-Chlorophenyl)-5-(furan-2-yl)-1H-tetrazole exhibits several mechanisms of action:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity.

- Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.

- DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole, possess antibacterial and antifungal properties . Studies have demonstrated that this compound can exhibit significant antimicrobial activity against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay across different human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Notably, the compound demonstrated lower toxicity towards normal cells compared to cancer cells, indicating its potential as a selective anticancer agent .

Case Studies

Several studies have highlighted the efficacy of tetrazole derivatives in treating infections and cancer:

- In one study, a series of tetrazole compounds were synthesized and screened for their antibacterial activity using standard methods. The results indicated that compounds similar to 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole showed superior activity compared to traditional antibiotics like ampicillin .

- Another study evaluated the anticancer properties of various tetrazoles, including this compound, showing promising results against various human cancer cell lines and suggesting mechanisms involving apoptosis induction .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole?

Answer: The compound can be synthesized via heterogenous catalytic methods. A general protocol involves:

- Reacting equimolar amounts of a substituted tetrazole precursor (e.g., 1-(2-chlorophenyl)-1H-tetrazole) with furan-2-yl derivatives under PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .

- Reaction progress is monitored by TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid. For greener approaches, oxidative coupling of N–H free tetrazoles with boronic acids using O₂ as an oxidant can yield 2,5-disubstituted tetrazoles .

Q. Q2. Which spectroscopic techniques are critical for structural confirmation?

Answer:

- IR Spectroscopy : Identify characteristic peaks for tetrazole rings (~1500–1600 cm⁻¹ for C=N stretching) and furan C–O–C (~1250 cm⁻¹) .

- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm for 2-chlorophenyl) and furan protons (δ 6.2–7.4 ppm) .

Advanced Synthesis and Optimization

Q. Q3. How can reaction efficiency be improved for high-yield synthesis?

Answer:

- Catalyst Optimization : Bleaching Earth Clay enhances reaction rates by providing a basic, porous surface for adsorption .

- Solvent Selection : PEG-400 improves solubility and reduces side reactions via hydrogen bonding .

- Oxidative Coupling : Use 1 atm O₂ to promote cross-coupling between tetrazoles and boronic acids, achieving >80% yields .

Q. Q4. How can structural ambiguities (e.g., regioisomerism) be resolved?

Answer:

- X-ray Crystallography : Resolve tautomeric forms using SHELXL for refinement. For example, Hirshfeld surface analysis distinguishes packing motifs in tetrazole derivatives .

- Dynamic NMR : Monitor tautomerization equilibria at variable temperatures .

Biological Activity Evaluation

Q. Q5. What in vitro assays are suitable for initial bioactivity screening?

Answer:

Q. Q6. How are in vivo anxiolytic effects evaluated for this compound?

Answer:

- Elevated Plus Maze (EPM) : Measure time spent in open arms (e.g., 45.33 seconds for furan-chlorophenyl derivatives vs. 14.17 seconds for controls) .

- Dose-Response Studies : Administer 0.1–10 mg/kg orally and compare to diazepam .

Analytical and Computational Methods

Q. Q7. What HPLC conditions separate this compound from impurities?

Answer:

Q. Q8. How are degradation products or process-related impurities characterized?

Answer:

- LC-MS/MS : Identify impurities like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-imidazole derivatives using high-resolution mass spectrometry .

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and light (UV, 48 hours) .

Structure-Activity Relationships (SAR)

Q. Q9. How do substituents influence pharmacological activity?

Answer:

- Hansch Analysis : Correlate logP values with antiallergic activity. For example, electron-withdrawing groups (e.g., –CF₃) enhance PCA inhibition (ID₅₀ = 0.16 mg/kg for 3f) .

- Molecular Docking : Simulate binding to targets like GABA receptors using AutoDock Vina .

Data Interpretation and Contradictions

Q. Q10. How to address discrepancies in reported synthetic yields (e.g., 74% vs. 85%)?

Answer:

- Reaction Kinetics : Optimize temperature (e.g., 40°C vs. 80°C) and solvent polarity to suppress side reactions .

- Purification Methods : Compare column chromatography (ethyl acetate/hexane, 1:9) vs. recrystallization for purity vs. yield trade-offs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.